2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-ol

Catalog No.
S13798169
CAS No.
M.F
C12H18BrNO
M. Wt
272.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-o...

Product Name

2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-ol

IUPAC Name

2-[(2-bromo-4-methylphenyl)methylamino]butan-1-ol

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

InChI

InChI=1S/C12H18BrNO/c1-3-11(8-15)14-7-10-5-4-9(2)6-12(10)13/h4-6,11,14-15H,3,7-8H2,1-2H3

InChI Key

LYHHJBUKGCVDCB-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=C(C=C1)C)Br

2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-ol is an organic compound categorized as an amino alcohol. It features a butanol backbone with a brominated phenyl group and an amino group attached to the butanol chain. The molecular formula for this compound is C11H16BrNC_{11}H_{16}BrN, and it has a molecular weight of approximately 243.16 g/mol. The structure includes a hydroxyl group (-OH) and a bromine atom that significantly influence its chemical reactivity and biological interactions.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
  • Reduction: The bromine atom can be reduced to hydrogen, converting the compound into a corresponding hydrocarbon.
  • Substitution: The bromine atom can be replaced by other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-ol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that the compound may have efficacy against various microbial strains.
  • Anticancer Activity: Preliminary research indicates possible interactions with cancer cell lines, although further studies are needed to confirm these effects.

The mechanism of action is believed to involve the interaction between the amino alcohol moiety and specific biological targets, potentially modulating enzyme activity or receptor binding.

The synthesis of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-ol can be achieved through several methods:

  • Grignard Reaction: This involves reacting a Grignard reagent with an appropriate carbonyl compound to form the desired alcohol.
  • Nucleophilic Substitution: The brominated precursor can undergo nucleophilic attack by an amine in the presence of suitable bases.

Industrial production may utilize optimized conditions for higher yields and purity, often employing continuous flow reactors for efficiency.

This compound finds applications in various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for further investigation in drug development.
  • Material Science: Utilized in developing specialty chemicals and materials due to its unique properties.

Interaction studies focus on understanding how 2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-ol interacts with biological systems. Research has shown that the compound can bind to specific enzymes or receptors, influencing metabolic pathways. These interactions are crucial for elucidating its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-ol. Here are some notable examples:

Compound NameStructural Features
1-(2-Bromo-4-methylphenyl)propan-1-olSimilar brominated phenyl structure but with a propanol backbone.
1-(2-Bromo-4-methylphenyl)ethan-1-olContains a shorter ethyl chain instead of butanol.
1-(2-Bromo-4-methylphenyl)pentan-1-olFeatures a longer pentanol chain while retaining the brominated phenyl group.

Uniqueness

The uniqueness of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-1-ol lies in its specific arrangement of functional groups, particularly the combination of the bromine atom and the amino alcohol structure. This combination enhances its reactivity and potential biological activity compared to similar compounds, making it a valuable subject for further research in both synthetic chemistry and pharmacology.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

271.05718 g/mol

Monoisotopic Mass

271.05718 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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